Dipotassium hexadec-2-enylsuccinate
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Overview
Description
Dipotassium hexadec-2-enylsuccinate is a chemical compound with the molecular formula C20H34K2O4. It is known for its unique structure, which includes a hexadec-2-enyl group attached to a succinate backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium hexadec-2-enylsuccinate typically involves the reaction of hexadec-2-enyl alcohol with succinic anhydride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Hexadec-2-enyl alcohol + Succinic anhydride → Hexadec-2-enyl succinate
- Hexadec-2-enyl succinate + Potassium hydroxide → this compound
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dipotassium hexadec-2-enylsuccinate undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can convert the compound into alcohols or alkanes.
- Substitution : The succinate group can undergo substitution reactions with nucleophiles.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions.
- Oxidation : Carboxylic acids
- Reduction : Alcohols or alkanes
- Substitution : Various substituted succinates
Scientific Research Applications
Dipotassium hexadec-2-enylsuccinate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a component in drug formulations.
- Industry : Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium hexadec-2-enylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- Disodium hexadec-2-enylsuccinate
- Dipotassium hexadec-2-enylbutanedioate
Comparison: Dipotassium hexadec-2-enylsuccinate is unique due to its specific structure and the presence of potassium ions. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
94113-73-2 |
---|---|
Molecular Formula |
C20H34K2O4 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
dipotassium;2-[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C20H36O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b15-14+;; |
InChI Key |
KPIFSXBSZJIYLO-NSKUCRDLSA-L |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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